Cas no 1357951-42-8 (N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide)
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide structure](https://ja.kuujia.com/scimg/cas/1357951-42-8x500.png)
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- 5-[5-(5-bromopyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-benzimidazole
- N-[4-ETHOXY-2-(4-METHOXYPHENYL)QUINOLIN-6-YL]-2-METHOXYBENZAMIDE
- N-(4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl)-2-methoxybenzamide
- AKOS021795422
- F3398-0643
- 1357951-42-8
- N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide
-
- インチ: 1S/C26H24N2O4/c1-4-32-25-16-23(17-9-12-19(30-2)13-10-17)28-22-14-11-18(15-21(22)25)27-26(29)20-7-5-6-8-24(20)31-3/h5-16H,4H2,1-3H3,(H,27,29)
- InChIKey: UQZKUEFHGCICIM-UHFFFAOYSA-N
- SMILES: O(CC)C1C=C(C2C=CC(=CC=2)OC)N=C2C=CC(=CC2=1)NC(C1C=CC=CC=1OC)=O
計算された属性
- 精确分子量: 428.17360725g/mol
- 同位素质量: 428.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 32
- 回転可能化学結合数: 7
- 複雑さ: 594
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.7Ų
- XLogP3: 5
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-0643-10μmol |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methoxybenzamide |
1357951-42-8 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3398-0643-20mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methoxybenzamide |
1357951-42-8 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3398-0643-15mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methoxybenzamide |
1357951-42-8 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3398-0643-40mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methoxybenzamide |
1357951-42-8 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3398-0643-25mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methoxybenzamide |
1357951-42-8 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3398-0643-2mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methoxybenzamide |
1357951-42-8 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3398-0643-5mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methoxybenzamide |
1357951-42-8 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3398-0643-10mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methoxybenzamide |
1357951-42-8 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3398-0643-30mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methoxybenzamide |
1357951-42-8 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3398-0643-2μmol |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methoxybenzamide |
1357951-42-8 | 2μmol |
$57.0 | 2023-09-11 |
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamideに関する追加情報
Research Brief on N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide (CAS: 1357951-42-8)
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide (CAS: 1357951-42-8) is a novel quinoline derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, with its unique structural features, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
The synthesis of N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide involves a multi-step process, starting from readily available precursors. The compound's structure is characterized by the presence of ethoxy and methoxy substituents, which are believed to play a critical role in its biological activity. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further research and development.
In vitro studies have demonstrated that N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide exhibits potent inhibitory activity against specific kinase targets, which are implicated in cancer cell proliferation and survival. For instance, it has been shown to effectively inhibit the activity of protein kinases such as PI3K and mTOR, both of which are key players in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.
Moreover, recent preclinical studies have highlighted the compound's anti-inflammatory properties. It has been observed to modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell-based assays. These findings suggest that N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide could have dual therapeutic benefits, targeting both cancer and inflammatory diseases.
Pharmacokinetic studies in animal models have revealed favorable absorption and distribution profiles for this compound. It exhibits good oral bioavailability and a reasonable half-life, which are essential attributes for a potential drug candidate. However, further optimization may be required to address certain metabolic stability issues observed in vivo.
Despite these promising findings, challenges remain in the development of N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide as a therapeutic agent. For example, its selectivity towards off-target kinases needs to be thoroughly investigated to minimize potential side effects. Additionally, comprehensive toxicology studies are warranted to assess its safety profile in higher organisms.
In conclusion, N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide represents a promising candidate for further development in the fields of oncology and inflammation. Its unique chemical structure and multifaceted biological activities make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacokinetic properties and elucidating its precise mechanism of action to pave the way for clinical trials.
1357951-42-8 (N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide) Related Products
- 2172563-96-9(1-(3-ethyl-1-propyl-1H-pyrazol-5-yl)ethan-1-amine)
- 1384675-98-2(4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine)
- 1468678-17-2(2-ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride)
- 1534956-54-1(1-2-(thiophen-2-yl)ethylcyclopropan-1-amine)
- 2680813-89-0(benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate)
- 2002906-34-3(1-(1-ethylcyclobutyl)methylcyclopropane-1-sulfonyl chloride)
- 1250363-45-1(2-(butan-2-yl)pyrimidin-4-amine)
- 27519-68-2(4-Hydroxy-N-propylbenzamide)
- 1021423-90-4(TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole)
- 1868986-50-8((1S,3R,6S)-4-oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid)




